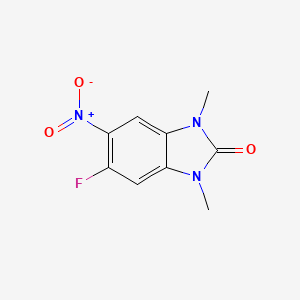

5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

The compound 5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one features a benzodiazol-2-one core modified with fluorine (position 5), methyl groups (positions 1 and 3), and a nitro group (position 6). Its molecular formula is C₉H₇FN₄O₃, with a calculated molecular weight of 238.18 g/mol. The fluorine atom enhances electronegativity and metabolic stability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Methyl substituents contribute to steric bulk and lipophilicity.

Properties

IUPAC Name |

5-fluoro-1,3-dimethyl-6-nitrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDJOIQJDAGXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N(C1=O)C)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent such as potassium fluoride.

Methylation: The methyl groups are added through alkylation reactions using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, potassium carbonate.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Reduction: 5-amino-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding carboxylic acids or amides.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzodiazoles, including 5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, studies involving similar compounds have shown promising results against glioblastoma cells, where they were found to significantly damage DNA and promote cell death .

Antidiabetic Potential

The compound's derivatives have also been evaluated for their antidiabetic properties. In vivo studies using model organisms such as Drosophila melanogaster have revealed that certain derivatives effectively lower glucose levels. This suggests that compounds like this compound may contribute to the development of new antidiabetic medications .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases indicate that compounds similar to this benzodiazole derivative may serve as multi-target-directed ligands (MTDLs). These agents can inhibit key enzymes involved in neurodegeneration and provide protective effects against oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the fluorine atom and the nitro group plays a crucial role in enhancing its biological efficacy. Research has shown that modifications to these functional groups can lead to variations in potency and selectivity towards specific biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.

Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and properties of the target compound and its analogs:

Electronic and Reactivity Profiles

- Nitro vs. Halogen Substituents : The nitro group in the target compound (electron-withdrawing) reduces electron density at the aromatic ring compared to domperidone’s chlorine (mildly electron-withdrawing) or bromine in 5,6-dibromo-benzodiazol-2-one. This difference may alter nucleophilic substitution kinetics and regioselectivity .

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity enhance metabolic stability and reduce steric hindrance compared to domperidone’s chlorine .

- Aminoethyl vs. Methyl Groups: The aminoethyl group in 5-(1-aminoethyl)-benzodiazol-2-one enables strong hydrogen bonding and polar interactions, contrasting with the target compound’s methyl groups, which prioritize lipophilicity .

Physicochemical Properties

- Planarity and π-π Stacking: The dihydrobenzodiazole core in all analogs enables π-π stacking, but steric bulk from methyl or piperidinyl groups (domperidone) may reduce stacking efficiency compared to planar derivatives like 5-(1-aminoethyl)-benzodiazol-2-one .

Key Research Findings

- Biological Activity : Domperidone’s dopamine antagonism is linked to its piperidinylpropyl chain, absent in the target compound. The nitro group in the latter may confer unique bioactivity but requires further study .

- Solubility: The aminoethyl analog’s solubility in polar solvents exceeds that of the nitro- and methyl-substituted target compound, which is likely more lipophilic .

- Thermal Stability : Halogenated analogs (e.g., 5,6-dibromo-benzodiazol-2-one) may exhibit higher melting points due to halogen bonding, whereas methyl groups lower thermal stability .

Biological Activity

5-Fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound notable for its diverse biological activities. This compound, characterized by the presence of fluorine, nitro, and methyl groups, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 227.17 g/mol. Its structure includes a benzodiazole ring with various substituents that influence its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H8FN3O3 |

| Molecular Weight | 227.17 g/mol |

| CAS Number | 89855115 |

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, leading to specific cellular responses. The exact mechanism is still under investigation but is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance, it has shown significant inhibitory effects on the proliferation of L1210 mouse leukemia cells. The IC50 values obtained were in the nanomolar range, indicating potent activity against these cancer cells .

Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit key enzymes involved in cancer metabolism. This inhibition leads to decreased cell viability and increased apoptosis rates in treated cells. The mechanism appears to involve the disruption of nucleotide synthesis pathways .

Case Studies

Case Study 1: Antitumor Activity

A study conducted on L1210 mouse leukemia cells revealed that treatment with this compound resulted in a marked reduction in cell proliferation. The addition of thymidine reversed this effect, suggesting that the compound acts by interfering with nucleotide metabolism .

Case Study 2: Enzyme Interaction

Research has indicated that this compound interacts with specific enzymes involved in DNA synthesis and repair mechanisms. By inhibiting these enzymes, it effectively reduces the growth rate of tumor cells and enhances the efficacy of existing chemotherapy agents .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| 5-Fluoro-1,3-dimethylbenzodiazol-2-one | Moderate | Enzyme inhibition |

| 4,6-Dinitrobenzodiazol-2-one | Low | Non-specific cytotoxicity |

| 5-Fluoro-1,3-dimethyl-6-nitrobenzimidazol | High | Targeted enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how are intermediates characterized?

- Methodology :

- Step 1 : Start with Friedel-Crafts acylation to introduce substituents on the benzene ring (e.g., using SOCl₂ to form acid chlorides, followed by AlCl₃-catalyzed acylation) .

- Step 2 : Introduce the nitro group via nitration under controlled conditions (e.g., mixed acid systems) to ensure regioselectivity at position 6.

- Step 3 : Methylation at positions 1 and 3 using alkylating agents like methyl iodide under basic conditions.

- Step 4 : Fluorination via halogen exchange (e.g., using KF or CsF in polar aprotic solvents) .

- Intermediate Characterization : Confirm intermediates via LCMS (e.g., [M+H]+ peaks) and ¹H/¹³C NMR to verify substituent positions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Key Methods :

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and substituent positions .

- NMR Spectroscopy : Analyze ¹H/¹³C and 19F NMR to verify electronic environments and substituent integration .

- LCMS/HPLC : Assess purity (>95%) and molecular ion consistency .

Q. How do the substituents (fluoro, nitro, methyl) influence the compound’s physicochemical properties?

- Nitro Group : Strong electron-withdrawing effect reduces electron density, increasing stability toward electrophilic attacks but decreasing solubility in polar solvents .

- Fluoro Substituent : Enhances lipophilicity (LogP ~1.82 predicted) and bioavailability via metabolic resistance .

- Methyl Groups : Improve conformational rigidity and steric hindrance, potentially affecting binding interactions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing multiple substituents (e.g., nitro at position 6)?

- Approach :

- Use directing groups (e.g., acylated intermediates) to guide nitration to position 6 .

- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions.

- Employ protective groups for sensitive positions during fluorination or methylation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

- Methodology :

- Perform molecular docking using software like AutoDock to simulate binding with 5-HT receptors, leveraging structural analogs (e.g., flibanserin’s benzodiazolone scaffold) .

- Apply QSAR models to correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?

- Validation Steps :

- Cross-check with X-ray data to confirm substituent positions .

- Replicate synthesis under standardized conditions to isolate impurities (e.g., byproducts from incomplete methylation) .

- Use high-field NMR (≥400 MHz) and deuterated solvents to improve signal resolution .

Q. What degradation pathways are anticipated under physiological or storage conditions?

- Stability Insights :

- Hydrolysis : Susceptibility of the nitro group to reduction under acidic/alkaline conditions; monitor via HPLC .

- Photodegradation : UV light exposure may cleave the benzodiazolone ring; use amber vials and antioxidant stabilizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.